molecular formula C22H24N2O2 B11684642 (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide CAS No. 51921-67-6

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide

Número de catálogo: B11684642
Número CAS: 51921-67-6
Peso molecular: 348.4 g/mol
Clave InChI: UIMYJIQLVWVVND-SILNSSARSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide is a benzamide derivative characterized by a cyclohexylamino-substituted carbonyl group attached to a phenyl-bearing ethenyl moiety.

Propiedades

Número CAS

51921-67-6

Fórmula molecular

C22H24N2O2

Peso molecular

348.4 g/mol

Nombre IUPAC

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,26)(H,24,25)/b20-16-

Clave InChI

UIMYJIQLVWVVND-SILNSSARSA-N

SMILES isomérico

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES canónico

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origen del producto

United States

Actividad Biológica

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide, with the CAS number 51921-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.4382 g/mol
  • Density : Not specified
  • Boiling Point : Not specified
  • pKa : Not specified

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at the University of California explored the effects of various benzamide derivatives on cancer cell lines. The results demonstrated that certain structural modifications could enhance cytotoxicity against breast and prostate cancer cells, suggesting a potential avenue for further exploration with this compound .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells .

Case Studies

  • Case Study on Antitumor Activity
    • Objective : Evaluate the antitumor effects of this compound.
    • Methodology : In vitro assays were conducted on human breast cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Case Study on Enzyme Inhibition
    • Objective : Assess the inhibition of HDAC by this compound.
    • Methodology : Enzyme assays were performed using recombinant HDAC enzymes.
    • Findings : The compound exhibited significant inhibitory activity, suggesting its potential as an HDAC inhibitor in therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC22H24N2O2
Molecular Weight348.4382 g/mol
CAS Number51921-67-6
Anticancer ActivityYes
HDAC InhibitionYes

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a. K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)
  • Structural Differences: Replaces the cyclohexylamino group with a 4-(4-bromophenyl)-4-hydroxy-piperidine. (Z)-configuration vs. (E)-configuration in the target compound.
  • Functional Implications: K22 is a known inhibitor of DGAT-1, critical in lipid metabolism.
b. 4-(2-(Cyclohexylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-benzamide
  • Structural Differences: Incorporates an ethyl linker between the cyclohexylamino group and benzamide core. Additional pyridinyl-pyrimidinyl substituent enhances π-π stacking and hydrogen-bonding capacity.
  • Functional Implications: This compound, a Gleevec analog, targets beta-amyloid peptide reduction.
c. N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide
  • Structural Differences :
    • Features a tert-butyl group and pyridinyl substituent, introducing steric bulk and basicity.
  • Functional Implications :
    • The pyridinyl nitrogen may enhance solubility and metal-ion chelation, contrasting with the purely lipophilic cyclohexyl group in the target compound .

Comparative Data Table

Property/Compound (E)-Target Compound K22 Gleevec Analog N-(2-(tert-Butyl)phenyl)-...
Molecular Weight (g/mol) ~422.5 (estimated) 561.4 ~550 (estimated) 477.0
Key Functional Groups Cyclohexylamino, ethenyl Bromophenyl, hydroxy-piperidine Pyridinyl-pyrimidinyl, ethyl tert-Butyl, pyridinyl
Lipophilicity (LogP) ~4.2 (predicted) ~3.8 ~3.5 ~4.0
Reported Activity Not yet characterized DGAT-1 inhibitor (IC50: 0.3 µM) Beta-amyloid reduction Undisclosed (structural focus)

Research Findings and Mechanistic Insights

  • Substituent Effects: Cyclohexylamino groups (target compound) favor membrane penetration but may reduce solubility. Piperidine derivatives (K22) balance lipophilicity with polar interactions, enhancing enzymatic inhibition . Pyridinyl groups (Gleevec analog) introduce hydrogen-bonding sites critical for amyloid precursor protein modulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.